
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is an organic compound with the molecular formula C8H9FN2O2 It is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate typically involves the reaction of 5-fluoropyrimidine with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Various substituted pyrimidine derivatives.
Hydrolysis: 3-(5-fluoropyrimidin-2-yl)propanoic acid.
Reduction: 3-(5-fluoropyrimidin-2-yl)propanol.
科学研究应用
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is primarily related to its ability to interact with biological molecules. The fluorine atom on the pyrimidine ring can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
- Methyl 3-(5-chloropyrimidin-2-yl)propanoate
- Methyl 3-(5-bromopyrimidin-2-yl)propanoate
Uniqueness
Methyl 3-(5-fluoropyrimidin-2-yl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds are often preferred for their enhanced biological activity and pharmacokinetic profiles.
属性
分子式 |
C8H9FN2O2 |
|---|---|
分子量 |
184.17 g/mol |
IUPAC 名称 |
methyl 3-(5-fluoropyrimidin-2-yl)propanoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)3-2-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 |
InChI 键 |
GTVSETJBOLLBPV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1=NC=C(C=N1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)
![Ethyl 5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13662042.png)
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
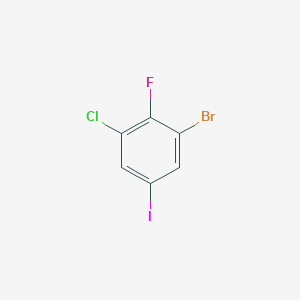
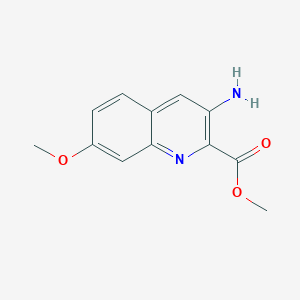
![Ethyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13662076.png)
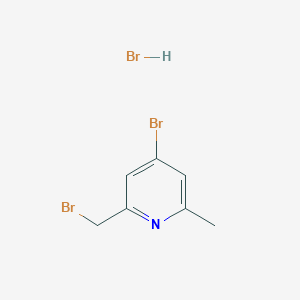
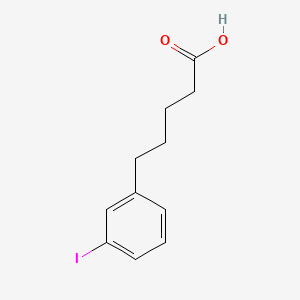
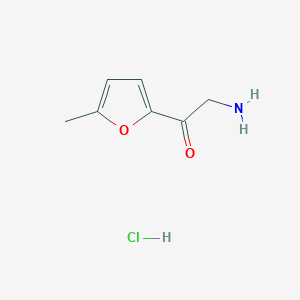
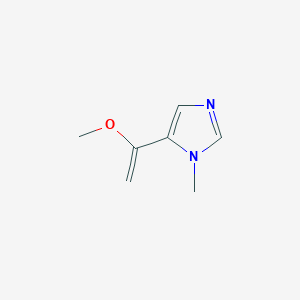
![3-(3-Iodopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13662099.png)
